molecular formula C16H18N6OS B2687419 (4-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)(3-methylthiophen-2-yl)methanone CAS No. 2034348-88-2

(4-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)(3-methylthiophen-2-yl)methanone

Cat. No.: B2687419
CAS No.: 2034348-88-2
M. Wt: 342.42
InChI Key: PDKNDCFYMXXVGZ-UHFFFAOYSA-N
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Description

(4-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)(3-methylthiophen-2-yl)methanone: is a complex organic compound that belongs to the class of triazolo[4,3-a]pyrazine derivatives This compound features a triazolo[4,3-a]pyrazine core, a piperazine ring, and a methylthiophen-2-ylmethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the construction of the triazolo[4,3-a]pyrazine core. One common approach is to start with a suitable pyrazine derivative, which undergoes cyclization reactions to form the triazolo ring[_{{{CITATION{{{1{Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo [4,3-](https://wwwfrontiersinorg/journals/chemistry/articles/103389/fchem2022815534/full){{{CITATION{{{1{Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo 4,3-[{{{CITATION{{{_2{Synthesis and Antibacterial Activity of Novel Triazolo 4,3-.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions are optimized for efficiency and yield. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The sulfur atom in the thiophene ring can be oxidized to form sulfoxides or sulfones.

  • Reduction: : The compound can be reduced at different sites, depending on the reagents used.

  • Substitution: : Various nucleophilic and electrophilic substitution reactions can occur at different positions on the rings.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide, m-CPBA (meta-chloroperoxybenzoic acid), and potassium permanganate.

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

  • Substitution: : Typical reagents include halogens for electrophilic substitution and amines or alcohols for nucleophilic substitution.

Major Products Formed

  • Oxidation: : Sulfoxides and sulfones.

  • Reduction: : Reduced derivatives of the compound.

  • Substitution: : Halogenated or alkylated derivatives.

Scientific Research Applications

This compound has shown potential in various scientific research applications, including:

  • Medicinal Chemistry: : It has been studied for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases[_{{{CITATION{{{1{Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo 4,3-[{{{CITATION{{{_2{Synthesis and Antibacterial Activity of Novel Triazolo 4,3-.

  • Biology: : Research has explored its effects on biological systems, including its interaction with various cellular targets.

  • Industry: : Its unique chemical structure makes it a candidate for use in the development of new materials and chemical processes.

Comparison with Similar Compounds

This compound is part of a broader class of triazolo[4,3-a]pyrazine derivatives, which share similar structural features but may differ in their substituents and functional groups. Some similar compounds include:

  • [1,2,4]Triazolo[4,3-a]pyrazine derivatives: : These compounds often have varying substituents on the triazolo ring and may exhibit different biological activities.

  • Thiophene derivatives: : Compounds containing thiophene rings with different substituents can have diverse applications in medicinal chemistry and material science.

Properties

IUPAC Name

(3-methylthiophen-2-yl)-[4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N6OS/c1-11-3-10-24-13(11)16(23)21-8-6-20(7-9-21)14-15-19-18-12(2)22(15)5-4-17-14/h3-5,10H,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDKNDCFYMXXVGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(=O)N2CCN(CC2)C3=NC=CN4C3=NN=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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